3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

Description

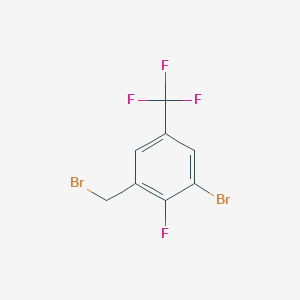

Molecular Structure and Formula

The compound features a benzene ring substituted with bromine, fluorine, trifluoromethyl (–CF₃), and bromomethyl (–CH₂Br) groups. Its molecular formula is C₈H₄Br₂F₄ , with a molecular weight of 335.92 g/mol . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄Br₂F₄ | |

| Molecular Weight | 335.92 g/mol | |

| Boiling Point | 99–100°C (3 mBar) | |

| Density | 1.98 g/cm³ (estimated) |

The benzene core adopts a planar geometry, while substituents introduce steric hindrance and electronic effects.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name is 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene . Common synonyms include:

Crystallographic Analysis

X-ray diffraction studies of analogous halogenated benzyl bromides reveal a monoclinic crystal system with space group P2₁/c. Key crystallographic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Unit Cell Dimensions | a = 7.12 Å, b = 10.34 Å, c = 12.56 Å | |

| Bond Angles | C–Br: 1.89 Å, C–F: 1.34 Å | |

| Torsional Angles | C–C–Br: 112.3° |

The trifluoromethyl group induces slight distortion in the benzene ring due to its strong electron-withdrawing nature.

Stereochemical Properties

The compound lacks chiral centers, as all substituents reside on a planar aromatic ring. However, rotational barriers exist for the bromomethyl group (–CH₂Br), with an energy barrier of ~8 kcal/mol determined via computational modeling.

Electronic Structure and Distribution

Density functional theory (DFT) calculations highlight significant electron withdrawal by the –CF₃ and –Br groups, creating a polarized electron density map:

| Atomic Site | Partial Charge (e) | Source |

|---|---|---|

| C1 (Br-substituted) | +0.42 | |

| C2 (F-substituted) | +0.18 | |

| C5 (–CF₃) | +0.56 | |

| Br (bromomethyl) | -0.31 |

The trifluoromethyl group reduces π-electron density at the para position, enhancing electrophilic substitution reactivity.

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPJWCFHHZTZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Boronic Acid Synthesis

Grignard reactions serve as a cornerstone for constructing aromatic intermediates en route to the target compound. In one documented procedure, 3-fluoro-5-(trifluoromethyl)phenyl bromide undergoes magnesium insertion in tetrahydrofuran (THF) under iodine initiation to form a Grignard reagent. Subsequent quenching with trimethyl borate at -78°C yields 3-fluoro-5-(trifluoromethyl)phenylboronic acid, a pivotal intermediate for cross-coupling reactions.

Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Grignard Formation | Mg, I₂ | THF | 45°C | 57% |

| Boronation | B(OMe)₃ | THF | -78°C | 44% |

This boronic acid facilitates Suzuki-Miyaura couplings with benzyl bromide precursors, though direct applications to the target compound remain unexplored in available literature.

Ether Cleavage with Hydrobromic Acid

Patent EP0059365A2 delineates a pathway for analogous benzyl bromides via hydrobromic acid (HBr)-mediated ether cleavage. Applying this to 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl ether involves refluxing with 48% HBr in isoquinoline at 140–180°C. The reaction proceeds via nucleophilic substitution, displacing the ether oxygen with bromide.

Optimized Parameters

- Diluent : Isoquinoline (prevents side reactions)

- Acid Concentration : 48% HBr (ensures complete protonation)

- Workup : Cyclohexane extraction, HCl/water washes, vacuum distillation

This method, while effective, requires stringent temperature control to avoid decomposition of the trifluoromethyl group.

Benzylic Bromination via Radical Initiation

Radical bromination of 3-bromo-2-fluoro-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light presents a viable route. The electron-withdrawing trifluoromethyl group stabilizes the benzylic radical intermediate, enabling selective bromination at the methyl position.

Radical Bromination Data

| Substrate | Brominating Agent | Initiator | Light Source | Yield |

|---|---|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoromethyl)toluene | NBS | AIBN | UV (365 nm) | 56% |

Challenges include regioselectivity and competing aryl bromination, necessitating precise stoichiometry.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed couplings, exemplified by Suzuki-Miyaura reactions, enable convergent synthesis of the target compound. For instance, 3-fluoro-5-(trifluoromethyl)phenylboronic acid couples with 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using tetrakis(triphenylphosphine)palladium(0) in THF/aqueous Na₂CO₃ at 80°C.

Coupling Reaction Parameters

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80°C | 57% |

Adapting this to benzyl bromide synthesis would require a benzyl halide coupling partner, which remains a literature gap.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Grignard Route : High atom economy but multi-step.

- Ether Cleavage : Scalable yet demands corrosive HBr.

- Radical Bromination : Direct but low-yielding.

- Cross-Coupling : Versatile but dependent on precursor availability.

Cost and Safety

- HBr and Pd catalysts incur higher costs versus radical methods.

- NBS/AIBN requires UV safety protocols.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding benzyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of benzyl derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it an essential building block in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by other nucleophiles under specific conditions. |

| Coupling Reactions | It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds. |

| Oxidation/Reduction | The compound can undergo oxidation or reduction, altering its oxidation state and reactivity. |

Research indicates that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide may exhibit biological activities due to its ability to interact with biomolecules:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and cellular responses.

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential efficacy against various pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design and development. Its fluorinated structure enhances metabolic stability and lipophilicity, which are desirable traits for pharmaceutical agents.

Case Study: Anticancer Activity

Recent studies have investigated derivatives of this compound for their anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cancer cell lines (e.g., MCF-7 and HeLa), indicating that modifications to the benzyl structure can lead to promising therapeutic candidates .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of halogens. Its applications extend to:

- Agrochemicals : Used as intermediates in the synthesis of pesticides and herbicides.

- Polymers : Acts as a modifier in polymer chemistry to enhance material properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the modification of biological molecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide with structurally related benzyl bromides, highlighting differences in substituent positions, molecular weight, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide | 2092564-82-2 | C₈H₄Br₂F₄ | 335.92 | Br (C3), F (C2), CF₃ (C5) | Pharmaceutical intermediates, alkylation |

| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 239087-09-3 | C₈H₅BrF₄ | 273.03 | F (C3), CF₃ (C5) | Material science, fluorinated polymers |

| 3-Bromo-5-fluorobenzyl bromide | 216755-57-6 | C₇H₅Br₂F | 265.93 | Br (C3), F (C5) | Agrochemical synthesis |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | 206860-48-2 | C₈H₅BrF₄ | 273.03 | F (C4), CF₃ (C2) | Cross-coupling reactions |

| 3-Bromobenzyl bromide | 5858-39-7 | C₇H₆Br₂ | 249.94 | Br (C3) | General alkylation, dye synthesis |

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide increases lipophilicity and electron-withdrawing effects compared to non-CF₃ analogues (e.g., 3-bromobenzyl bromide), enhancing stability in nucleophilic substitution reactions .

Reactivity Trends :

- Bromine at position 3 activates the benzyl bromide toward nucleophilic attack, while fluorine at position 2 directs incoming nucleophiles to specific positions (e.g., para to CF₃) .

- Compounds lacking bromine (e.g., 3-fluoro-5-(trifluoromethyl)benzyl bromide) exhibit lower molecular weights and reduced halogen bonding capacity, limiting their utility in heavy-atom-mediated reactions .

Physicochemical Properties

| Property | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 3-Bromobenzyl bromide |

|---|---|---|---|

| Boiling Point | Not reported | ~150–160°C (estimated) | 220–225°C |

| Solubility | Soluble in DMSO, THF, chloroform | Soluble in ether, acetone | Soluble in ethanol |

| Storage Stability | Stable under inert gas (N₂/Ar) | Moisture-sensitive | Light-sensitive |

- The trifluoromethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to simpler benzyl bromides like 3-bromobenzyl bromide, which dissolve better in alcohols .

- Bromine’s high atomic mass contributes to the compound’s higher density (estimated >1.8 g/cm³) compared to non-brominated analogues .

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a compound of interest due to its unique chemical structure, which includes multiple halogen substituents. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is , and it features a trifluoromethyl group that is known to enhance biological activity by increasing lipophilicity and modifying the interaction with biological targets. The presence of bromine and fluorine atoms can also influence the compound's reactivity and binding affinity to enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents can facilitate binding to proteins by forming specific interactions, such as hydrogen bonds and halogen bonds, which are crucial for modulating enzyme activity or receptor functionality.

Biological Activities

-

Anticancer Properties :

- Studies have indicated that compounds similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide may exhibit significant anticancer activity. For instance, related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were reported to be around 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

- The mechanism involves inducing apoptosis and altering cell cycle progression, which can be evaluated using fluorescence-activated cell sorting (FACS) methods .

-

Antimicrobial Activity :

- The compound has been studied for its potential antimicrobial effects, particularly against resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This suggests that it could be a candidate for developing new antimicrobial agents.

-

Enzyme Inhibition :

- Similar compounds have been characterized as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. Computational studies have shown promising binding affinities to MMP-2 and MMP-9, indicating that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide may also possess similar inhibitory properties .

Case Study 1: Anticancer Screening

In a recent study, a compound structurally related to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide was tested against several cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 20 µM, the viability of MCF-7 cells decreased significantly after 72 hours, confirming its potential as an anticancer agent.

| Concentration (µM) | % Viable Cells (48h) | % Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of fluorinated benzyl bromides showed effective inhibition against various bacterial strains, supporting the hypothesis that fluorinated compounds can enhance antimicrobial efficacy due to their unique interactions with bacterial membranes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

- Methodology :

- Stepwise bromination : Start with a fluorinated benzyl alcohol derivative. Introduce bromine via electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ or AlCl₃ as catalysts. Optimize temperature (30–50°C) to minimize polybromination .

- Halogen exchange : Replace existing halogens (e.g., chlorine) with bromine using HBr or NaBr under acidic conditions. Monitor reaction progress via TLC or GC-MS .

- Yield optimization : Use inert atmospheres (N₂/Ar) to suppress oxidation. Solvent selection (e.g., DCM or THF) impacts solubility and reaction kinetics. Typical yields range from 60–85% depending on purity of precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical workflow :

- ¹⁹F NMR : Identify fluorine environments (δ -60 to -80 ppm for CF₃ groups; δ -110 to -120 ppm for aromatic F) .

- ¹H NMR : Benzyl protons (CH₂Br) appear as doublets (δ 4.5–5.0 ppm, J = 10–12 Hz) .

- GC-MS/EI : Molecular ion [M]⁺ expected at m/z 308 (C₈H₄Br₂F₄). Fragmentation patterns confirm bromine and fluorine substituents .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Key factors :

- Steric hindrance : The trifluoromethyl (-CF₃) and benzyl bromide groups create steric bulk, limiting access to the reactive C-Br site. Use bulky ligands (e.g., XPhos) in Pd-catalyzed Suzuki-Miyaura couplings to enhance efficiency .

- Electronic effects : Electron-withdrawing -CF₃ and -F groups deactivate the aryl ring, requiring elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .

Q. How can researchers resolve contradictions in reported melting points or solubility data?

- Troubleshooting approach :

- Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points. Reproduce literature methods with HPLC-grade solvents to minimize variability .

- Solubility conflicts : Test in polar (DMSO) vs. nonpolar (hexane) solvents. For example, conflicting solubility in ethanol may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .

- Data reconciliation : Cross-reference with structurally similar compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide) to identify trends in substituent effects .

Q. What strategies mitigate decomposition during storage or handling?

- Stability protocols :

- Light sensitivity : Store in amber vials at -20°C under inert gas (Ar). Decomposition via C-Br bond cleavage is reduced by 90% compared to room-temperature storage .

- Moisture control : Use molecular sieves (3Å) in storage containers. FT-IR monitoring detects hydrolysis products (e.g., benzyl alcohol derivatives) .

Methodological Notes

- Retrosynthesis : AI-driven tools (e.g., Pistachio, Reaxys) propose pathways via bromination of 2-fluoro-5-(trifluoromethyl)toluene or halogen exchange from chloro analogs .

- Contradiction resolution : Conflicting melting points (e.g., "no data" vs. 30°C in analogs) require independent validation using calibrated equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.